N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
Description
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazolopyrimidine core, and a benzenesulfonamide group
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c24-27(25,14-4-2-1-3-5-14)21-6-7-23-17-15(12-20-23)16(18-13-19-17)22-8-10-26-11-9-22/h1-5,12-13,21H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSZHWSTCJGSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution, followed by the attachment of the benzenesulfonamide group through sulfonation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Kinase Inhibition
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide has been identified as a potent inhibitor of various kinases, which are critical enzymes involved in cellular signaling pathways. Dysregulation of these kinases is often associated with oncogenesis. The compound's ability to inhibit tyrosine kinases can lead to reduced cell proliferation and increased apoptosis in cancer cell lines .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazolopyrimidine sulfonamides can inhibit the kinase activity of Mer, a target implicated in various cancers such as acute lymphoblastic leukemia and glioblastoma . The compound's mechanism involves disrupting signaling pathways that promote tumor growth.
Antiviral Activity
Emerging studies suggest potential antiviral applications for this class of compounds. Pyrazolo[3,4-d]pyrimidines have demonstrated efficacy against several viral infections, indicating that this compound could be explored for antiviral properties as well .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- N-(2-(4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- N-(2-(4-pyrrolidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the morpholine ring, pyrazolopyrimidine core, and benzenesulfonamide group allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Biological Activity
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties, and a morpholino group that enhances its solubility and bioavailability.
Antiviral Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against herpes simplex virus type 1 (HSV-1), with effective concentrations (EC50) reported in the low micromolar range (0.20 - 0.35 μM) . The presence of specific substituents on the pyrazolo core has been linked to enhanced antiviral activity.
Anticancer Properties
This compound has also been studied for its anticancer potential. Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of various kinases involved in cancer progression. For example, certain derivatives demonstrated IC50 values in the nanomolar range against tumor cell lines such as HCT116 (colon cancer) . The mechanism often involves inhibition of cell cycle regulators like CDK2 .
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antiviral Mechanisms : The compound may interfere with viral replication processes through direct inhibition of viral enzymes or modulation of host cell pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
What are the common synthetic routes for N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for successful cyclization of the pyrazolo[3,4-d]pyrimidine core?
Level: Basic
Methodology:
- The synthesis typically involves a multi-step process starting with cyclization of precursors (e.g., aminopyrazoles and carbonyl derivatives) under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Key reaction conditions include solvent choice (e.g., dimethylformamide or acetonitrile), temperature control (80–120°C), and catalysts like p-toluenesulfonic acid for cyclization .
- Subsequent steps involve alkylation with 2-chloroethylamine derivatives and sulfonylation using benzenesulfonyl chloride under inert atmospheres .
How can researchers optimize the alkylation step during the synthesis of N-substituted pyrazolo[3,4-d]pyrimidine derivatives to improve yield and purity?
Level: Advanced
Methodology:
- Use Design of Experiments (DoE) to systematically vary parameters: solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction time (6–24 hours) .
- Monitor reaction progress via HPLC and optimize stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent to prevent side reactions) .
- Purification techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile improve purity .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Level: Basic
Methodology:
- 1H/13C NMR : Identify proton environments (e.g., morpholine N-CH₂ at δ 3.6–3.8 ppm, pyrimidine aromatic protons at δ 8.1–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and morpholine (C-O-C at ~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~458) .
What strategies can resolve discrepancies in biological activity data for pyrazolo[3,4-d]pyrimidine derivatives across different in vitro assays?
Level: Advanced
Methodology:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., staurosporine for kinase inhibition) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., morpholine vs. piperazine groups) on target binding .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (ANOVA) to identify outliers caused by assay variability .
What in vitro models are typically used to assess the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives?
Level: Basic
Methodology:
- MTT/Proliferation Assays : Screen against cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 µM .
- Kinase Inhibition Profiling : Test against recombinant kinases (e.g., PI3K, mTOR) using fluorescence polarization assays .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death .
How does the substitution pattern on the benzenesulfonamide moiety influence the pharmacokinetic profile of pyrazolo[3,4-d]pyrimidine derivatives?
Level: Advanced
Methodology:
- logP Measurements : Assess lipophilicity (e.g., substituents like -CF₃ increase logP, enhancing membrane permeability) .
- Metabolic Stability Assays : Incubate with liver microsomes to quantify CYP450-mediated degradation .
- Transporter Interaction Studies : Use Caco-2 cell monolayers to evaluate P-gp efflux ratios .
What computational methods predict the binding affinity of this compound towards protein kinase targets?
Level: Basic
Methodology:
- Molecular Docking (AutoDock/Glide) : Simulate binding poses in kinase ATP-binding pockets (e.g., PI3Kγ) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Calculations (MM-GBSA) : Estimate binding energies for SAR optimization .
What experimental approaches elucidate the metabolic pathways of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models?
Level: Advanced
Methodology:
- Radiolabeled Tracers : Synthesize 14C-labeled compound for mass balance studies in rodents .
- LC-MS/MS Metabolite ID : Identify phase I/II metabolites using fragmentation patterns .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
How are in vivo efficacy studies designed to evaluate the therapeutic potential of this compound in oncology?
Level: Basic
Methodology:
- Xenograft Models : Implant human tumor cells (e.g., MC38 colon cancer) into immunodeficient mice .
- Dose-Ranging Studies : Administer 10–100 mg/kg orally or intraperitoneally, monitoring tumor volume biweekly .
- Pharmacodynamic Biomarkers : Quantify phospho-Akt levels via Western blot to confirm target engagement .
What methodologies analyze the stability of this compound under varying pH and temperature conditions?
Level: Advanced
Methodology:
- Forced Degradation Studies : Expose to 0.1N HCl/NaOH (pH 1–13) and heat (40–60°C) for 1–4 weeks .
- HPLC Stability-Indicating Methods : Use C18 columns and gradient elution to separate degradation products .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
